Superior Murine Potency of Diprovocim-X Over First-Generation Diprovocim-1
Diprovocim-X retains the excellent potency of the first-generation compound diprovocim-1 in human cells but demonstrates a substantially improved potency in mouse macrophages [1]. This improvement was a key objective in its design to enable more effective use in preclinical mouse models [1].
| Evidence Dimension | Potency (EC50) in primary mouse peritoneal macrophages |
|---|---|
| Target Compound Data | 0.75 nM [1] |
| Comparator Or Baseline | Diprovocim-1: 1.3 nM [2] |
| Quantified Difference | 1.7-fold improvement (0.75 nM vs 1.3 nM) |
| Conditions | TNF-α release assay in primary mouse peritoneal macrophages [1][2] |
Why This Matters
This improved murine potency makes Diprovocim-X a more effective and scientifically relevant tool than diprovocim-1 for in vivo immunology studies in mouse models.
- [1] Yang, M. H., Russell, J. L., et al. (2022). Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response. Journal of Medicinal Chemistry, 65(13), 9230–9252. View Source
- [2] Morin, M. D., Wang, Y., Jones, B. T., et al. (2018). Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists. Journal of the American Chemical Society, 140(43), 14440-14454. View Source
